molecular formula C17H19NO4S B2676964 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034244-47-6

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2676964
CAS No.: 2034244-47-6
M. Wt: 333.4
InChI Key: OYFZKUDTQPHKFA-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chromene core, a thiopyran ring, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the thiopyran ring. The chromene core can be synthesized through a series of condensation reactions involving salicylaldehyde and appropriate ketones. The thiopyran ring is often prepared via cyclization reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]benzenesulfonamide
  • N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core and a thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-17(6-8-23-9-7-17)11-18-16(20)15-10-13(19)12-4-2-3-5-14(12)22-15/h2-5,10H,6-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFZKUDTQPHKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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